5-amino-1-(2-methoxyethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
Description
This compound features a pyrrol-3-one core substituted with a 2-methoxyethyl group at position 1 and a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety at position 4. Methoxy groups on both the ethyl chain and phenyl ring likely improve solubility compared to purely lipophilic analogs. Though direct pharmacological data are absent in the provided evidence, structural analogs (e.g., thiazole derivatives) are frequently explored in drug discovery for kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C17H19N3O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-imino-1-(2-methoxyethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H19N3O3S/c1-22-8-7-20-9-14(21)15(16(20)18)17-19-13(10-24-17)11-3-5-12(23-2)6-4-11/h3-6,10,18,21H,7-9H2,1-2H3 |
InChI Key |
ZHFHQGOQNJEPBC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-methoxyethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Pyrrolone Core Construction: The pyrrolone core can be constructed via a cyclization reaction involving an appropriate precursor, such as a β-keto ester or a β-keto amide.
Substitution Reactions: Introduction of the amino group, methoxyethyl group, and other substituents can be achieved through nucleophilic substitution reactions, often using reagents like amines, alkyl halides, and methoxy compounds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of purification methods such as recrystallization, chromatography, and distillation to isolate the desired product.
Scalability: Adapting the synthetic process for large-scale production, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methoxyethyl group, leading to the formation of corresponding oxides or aldehydes.
Reduction: Reduction reactions can target the thiazole ring or the pyrrolone core, potentially yielding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Dihydro or tetrahydro derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that derivatives of thiazole and pyrrole compounds exhibit significant antimicrobial properties. In particular, compounds similar to 5-amino-1-(2-methoxyethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one have shown efficacy against various bacterial strains. For instance, studies have demonstrated that thiazolo[4,5-b]pyridine derivatives possess potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 0.21 μM .
2. Anticancer Properties
The compound's structural features suggest potential anticancer activity. Various studies have focused on the synthesis of related thiazole derivatives that exhibit cytotoxic effects against cancer cell lines. For example, the incorporation of thiazole rings into pyrrole structures has been linked to enhanced activity against human cancer cells, making them promising candidates for further development in cancer therapeutics .
3. Anti-inflammatory Effects
Compounds containing thiazole and pyrrole moieties have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways through these compounds could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The specific mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli with MIC values indicating strong efficacy | Suggests potential for development as an antibiotic agent |
| Study 2 | Evaluated cytotoxic effects on cancer cell lines; showed significant reduction in cell viability | Indicates potential use in cancer treatment protocols |
| Study 3 | Investigated anti-inflammatory properties; observed inhibition of TNF-alpha production | Highlights therapeutic potential in treating inflammatory diseases |
Mechanism of Action
The mechanism of action of 5-amino-1-(2-methoxyethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with nucleic acid function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include variations in substituents on the thiazole ring, pyrrolone nitrogen, or core heterocycle. Below is a comparative analysis:
*Inferred based on structural similarity to and ; †Estimated from functional groups.
Functional and Pharmacological Implications
- In contrast, the 4-fluorophenyl group () withdraws electrons, which may alter target selectivity .
- Solubility : The 2-methoxyethyl group in the target improves hydrophilicity compared to aryl substituents (e.g., 4-methoxyphenyl in ), likely enhancing bioavailability .
- Biological Activity : Thiazole derivatives () are associated with kinase inhibition and antimicrobial properties. Benzimidazole analogs () often target proton pumps or DNA topoisomerases, suggesting divergent applications .
Biological Activity
5-Amino-1-(2-methoxyethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one (CAS Number: 929848-15-7) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 345.4 g/mol. The structure features a thiazole ring and a pyrrolone moiety, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O3S |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 929848-15-7 |
Anticancer Activity
Research has indicated that compounds similar in structure to 5-amino-1-(2-methoxyethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one exhibit anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the modulation of apoptosis and cell cycle regulation. A study found that certain thiazole derivatives had IC50 values in the micromolar range against specific cancer cell lines, indicating potent activity .
Antimicrobial Activity
Compounds containing thiazole and pyrrolone functionalities have demonstrated antimicrobial properties. In vitro studies have shown that such compounds can inhibit the growth of various bacterial strains. For example, derivatives with similar structures have been tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Similar thiazole-containing compounds have been reported to inhibit acetylcholinesterase (AChE), an important target for neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission .
Study on Thiazole Derivatives
In a study evaluating various thiazole derivatives, it was found that specific substitutions on the thiazole ring significantly influenced biological activity. Compounds with electron-donating groups exhibited enhanced anticancer activity against the MCF-7 breast cancer cell line. The study highlighted the structure–activity relationship (SAR) that could guide future drug design .
Enzyme Inhibition Studies
Another research effort focused on the enzyme inhibitory effects of synthesized thiazole derivatives. The study demonstrated that some compounds showed strong inhibitory action against urease and AChE, with IC50 values lower than those of standard inhibitors used in clinical settings .
Q & A
Q. What are the key considerations for synthesizing this compound in a laboratory setting?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, diazomethane and triethylamine in dichloromethane at low temperatures (–20°C) can facilitate pyrrole-thiazole coupling, followed by purification via column chromatography (ethyl acetate/hexane) and recrystallization from 2-propanol . Refluxing in ethanol with thiazole derivatives (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) may also yield intermediates . Ensure strict temperature control and inert atmospheres to avoid side reactions.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of NMR (¹H/¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if single crystals are obtainable) for absolute configuration determination. Structural analogs have been characterized using these methods, with crystallographic data resolving substituent orientations .
Q. What safety protocols are critical when handling this compound?
Follow hazard codes P201 (obtain specialized handling instructions) and P210 (avoid heat/sparks). Use fume hoods, fire-resistant gloves, and grounding for electrostatic-sensitive equipment. Immediate decontamination with ethanol is recommended for spills .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. Coupled with cheminformatics, these models identify optimal solvents, catalysts, and temperatures. For instance, ICReDD’s reaction path search methods integrate computational and experimental data to reduce trial-and-error cycles .
Q. What experimental strategies resolve contradictions in reaction yield data?
Systematic Design of Experiments (DoE) can isolate variables (e.g., solvent polarity, catalyst loading). For example, conflicting yields in thiazole-pyrrole couplings may arise from competing nucleophilic pathways. Use kinetic profiling (via in-situ IR/NMR) to map byproduct formation and adjust stoichiometry .
Q. How do substituents on the thiazole and pyrrole rings influence bioactivity or reactivity?
Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) substituents to study electronic effects. Analog studies show that methoxy groups enhance π-π stacking in receptor binding, while bulkier groups hinder it .
Q. What purification challenges arise during scale-up, and how are they addressed?
Column chromatography becomes impractical for large batches. Switch to centrifugal partition chromatography (CPC) or crystallization-driven purification using mixed solvents (DMF/EtOH). Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. How can researchers evaluate the compound’s stability under varying conditions?
Conduct accelerated stability studies:
Q. What mechanistic insights explain regioselectivity in the thiazole-pyrrole coupling step?
DFT calculations suggest that the thiazole’s sulfur atom acts as a soft nucleophile, attacking the pyrrole’s α-position. Solvent polarity (e.g., dichloromethane vs. DMF) modulates transition-state stabilization. Experimental validation via isotopic labeling (²H/¹³C) tracks bond formation .
Q. How can conflicting crystallographic and spectroscopic data be reconciled?
Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Use variable-temperature NMR to detect equilibrium shifts. For example, enol-keto tautomerism in pyrrolidinone derivatives alters NMR peaks but is fixed in crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
